Home > Products > Screening Compounds P17835 > KRAS inhibitor-20
KRAS inhibitor-20 -

KRAS inhibitor-20

Catalog Number: EVT-12536644
CAS Number:
Molecular Formula: C31H40F4N6O2
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS inhibitor-20 is a novel compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS), a critical player in cell signaling pathways that regulate growth and proliferation. Mutations in KRAS, particularly in cancers, lead to its constitutive activation, making it a prime target for therapeutic intervention. KRAS inhibitor-20 is classified as a non-covalent inhibitor and has shown potential in selectively inhibiting various KRAS mutants, including G12D and G12C.

Source

The development of KRAS inhibitor-20 is part of a broader effort to create effective treatments for KRAS-driven cancers, which have historically been challenging due to the protein's complex structure and the lack of suitable binding pockets for drug design. Research has focused on understanding the structural biology of KRAS and its interactions with small molecules to facilitate the design of effective inhibitors .

Classification

KRAS inhibitor-20 falls under the category of small-molecule inhibitors specifically targeting mutant forms of KRAS. It is characterized as a selective non-covalent inhibitor, distinguishing it from other inhibitors that engage covalently with specific cysteine residues within the KRAS protein .

Synthesis Analysis

The synthesis of KRAS inhibitor-20 involves several key steps that utilize advanced organic chemistry techniques:

  1. Initial Compound Design: The design begins with the identification of potential binding sites on the KRAS protein, particularly focusing on the switch II pocket, which has been shown to be crucial for inhibitor binding.
  2. Synthetic Pathway: The synthesis typically involves:
    • Nucleophilic Substitution: Utilizing reactions such as S_NAr (nucleophilic aromatic substitution) to introduce functional groups.
    • Coupling Reactions: Employing Suzuki coupling reactions to form carbon-carbon bonds between aromatic compounds.
    • Final Modifications: Deprotecting groups and purifying the final compound through chromatographic techniques .

The synthetic route emphasizes high purity and yield, ensuring that the final product is suitable for biological testing.

Molecular Structure Analysis

The molecular structure of KRAS inhibitor-20 is characterized by specific functional groups that enhance its binding affinity to KRAS. Key structural features include:

  • Core Structure: A quinazoline or similar scaffold that provides a rigid framework for interaction with KRAS.
  • Binding Moieties: Functional groups strategically placed to interact with amino acids in the switch II region of KRAS, such as glutamic acid and lysine residues.
  • Conformational Flexibility: The compound exhibits some flexibility, allowing it to adapt its shape upon binding to different KRAS mutants .

Data from X-ray crystallography or NMR spectroscopy can provide insights into the precise orientation and interactions of KRAS inhibitor-20 within the active site of KRAS.

Chemical Reactions Analysis

KRAS inhibitor-20 undergoes several critical chemical reactions during its interaction with KRAS:

  1. Binding Reaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds, hydrophobic interactions) between the inhibitor and the target protein.
  2. Conformational Change: Upon binding, KRAS may undergo conformational changes that lock it in an inactive state, preventing downstream signaling.
  3. Competitive Inhibition: The compound may compete with nucleotide exchange factors, thereby inhibiting GDP/GTP exchange processes essential for KRAS activation .

These reactions are fundamental to understanding how KRAS inhibitor-20 can effectively modulate KRAS activity.

Mechanism of Action

The mechanism of action for KRAS inhibitor-20 involves several steps:

  1. Target Binding: The compound selectively binds to the inactive GDP-bound form of KRAS, stabilizing this conformation.
  2. Inhibition of Nucleotide Exchange: By occupying key binding sites, it inhibits the exchange of GDP for GTP, a critical step in activating KRAS signaling pathways.
  3. Downstream Signaling Suppression: This inhibition leads to decreased activation of downstream effectors such as ERK and RSK, resulting in reduced cell proliferation and survival signals in cancer cells .

Data supporting this mechanism often include biochemical assays measuring changes in signaling pathway activity following treatment with KRAS inhibitor-20.

Physical and Chemical Properties Analysis

KRAS inhibitor-20 exhibits distinct physical and chemical properties:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol, depending on specific substitutions.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; aqueous solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial; data from stability assays can indicate how long the compound remains active in biological systems.
  • LogP Value: A favorable partition coefficient indicating good permeability across cell membranes is essential for its efficacy as an oral drug .

These properties are critical for assessing the drug's pharmacokinetics and potential therapeutic application.

Applications

KRAS inhibitor-20 has significant scientific applications:

  1. Cancer Research: It serves as a tool compound for studying the role of mutant KRAS in oncogenesis and cellular signaling.
  2. Therapeutic Development: As a potential therapeutic agent, it could be developed into treatments specifically targeting cancers driven by various KRAS mutations.
  3. Biochemical Assays: Utilized in assays to evaluate cellular responses to KRAS inhibition, aiding in drug discovery efforts aimed at other RAS family members .

The ongoing research into compounds like KRAS inhibitor-20 represents a promising frontier in cancer therapy, particularly for tumors resistant to conventional treatments targeting other pathways.

Properties

Product Name

KRAS inhibitor-20

IUPAC Name

1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

Molecular Formula

C31H40F4N6O2

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1

InChI Key

NRFWNEBUKRLYDL-BVOGOJNSSA-N

Canonical SMILES

CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C

Isomeric SMILES

C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.